molecular formula C21H16ClN3O3S B2542724 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine CAS No. 380322-48-5

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2542724
CAS No.: 380322-48-5
M. Wt: 425.89
InChI Key: QZBBSFPZMAVWGV-UHFFFAOYSA-N
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Description

The compound 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine is a 1,3-oxazole derivative featuring:

  • A 2-chlorophenyl substituent at position 2, enhancing lipophilicity and steric bulk.
  • A pyridin-3-ylmethylamine side chain at position 5, introducing a basic nitrogen atom that may improve solubility and target binding .

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c22-18-11-5-4-10-17(18)19-25-21(29(26,27)16-8-2-1-3-9-16)20(28-19)24-14-15-7-6-12-23-13-15/h1-13,24H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBBSFPZMAVWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, including antitumor effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C22H22ClN3O2S
  • IUPAC Name : this compound
  • SMILES Notation : O=S(c1ccccc1)(=O)c1cc(Cl)cc(c1)NCCc1cn=cc=N1

Biological Activity Overview

The biological activities of this compound have been explored in various studies, primarily focusing on its antitumor properties and interactions with specific biological targets.

Antitumor Activity

Research has demonstrated that derivatives of benzenesulfonamides exhibit significant antitumor activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.

CompoundCell LineGI50 (µM)TGI (µM)Reference
This compoundNCI-H522 (non-small cell lung cancer)0.10.5 - 0.6

This compound demonstrates a promising profile for further development as an anticancer agent.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the sulfonamide and oxazole moieties significantly affect the biological activity of the compound. For example, the presence of electron-withdrawing groups like chlorine enhances the potency against specific tumor types.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Non-Small Cell Lung Cancer :
    • A study evaluated the impact of the compound on NCI-H522 cells, revealing a GI50 value of 0.1 µM, indicating potent cytotoxic effects.
    • The study highlighted the importance of the benzenesulfonamide moiety in enhancing antitumor activity.
  • Melanoma Cell Line Evaluation :
    • Further investigations into melanoma cell lines (SK-MEL-2) showed similar efficacy with a TGI range of 0.5 - 0.6 µM.
    • This suggests that structural modifications can lead to selective targeting of cancer cells while minimizing effects on normal cells.

The proposed mechanism involves inhibition of key signaling pathways associated with tumor growth and proliferation. The compound may act by disrupting protein interactions essential for cancer cell survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in the Oxazole Core Substituents

4-(Benzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine
  • Key Difference : Replaces the 2-chlorophenyl group with a 4-methylphenyl substituent.
  • Molecular weight: 405.47 g/mol (vs. ~420–430 g/mol for the target compound, assuming similar substitution). Higher lipophilicity (logP) due to the methyl group .
4-(4-Fluorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-phenyl-1,3-oxazol-5-amine
  • Key Difference : Features a 4-fluorobenzenesulfonyl group and a 4-fluorobenzyl side chain.
  • Impact: Enhanced metabolic stability due to fluorine’s electron-withdrawing effects. Molecular weight: 426.44 g/mol (similar to the target compound). Potential for improved CNS penetration due to fluorine substitutions .

Heterocyclic Core Modifications

4-(Benzenesulfonyl)-5-chloro-N-[(pyridin-3-yl)methyl]-1,3-thiazol-2-amine
  • Key Difference : Replaces the oxazole ring with a thiazole core (sulfur instead of oxygen).
  • Impact: Increased polarizability and altered electronic properties due to sulfur’s larger atomic radius. Molecular weight: 381.91 g/mol (C₁₅H₁₂ClN₃O₂S₂). Potential for stronger π-π stacking interactions in biological systems .
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine
  • Key Difference : Combines a thiazole core with a 4-methoxyphenyl group.
  • Impact :
    • Methoxy group improves solubility but may reduce membrane permeability.
    • ChemSpider ID: 623111 ; PubChem ID: 714205 .

Modifications in the Amine Side Chain

4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine (CAS 380319-71-1)
  • Key Difference: Replaces the pyridin-3-ylmethyl group with a morpholinopropyl side chain.
  • Impact: Increased hydrophilicity due to morpholine’s oxygen atom, enhancing aqueous solubility. Molecular weight: ~450–460 g/mol (estimated). Potential for altered pharmacokinetics (e.g., longer half-life) .
N-Benzyl-4-(4-fluorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine
  • Key Difference : Uses a benzylamine side chain instead of pyridinylmethyl.
  • Molecular weight: 408.45 g/mol .

Dual Sulfonyl Derivatives

2-(4-Chlorophenylsulfonyl)-N-(3-methoxypropyl)-4-(4-methylphenylsulfonyl)-1,3-thiazol-5-amine
  • Key Difference : Incorporates dual sulfonyl groups (4-chlorophenyl and 4-methylphenyl).
  • Impact: Significantly higher molecular weight (518.01 g/mol, C₁₉H₂₀ClN₃O₅S₂).

Research Implications

  • Bioactivity : The pyridin-3-ylmethyl group in the target compound may offer superior binding to kinase ATP pockets compared to benzyl or morpholine analogs .
  • Solubility : Morpholine and methoxypropyl side chains (e.g., CAS 380319-71-1) enhance solubility but may reduce blood-brain barrier penetration .
  • Metabolic Stability : Fluorinated analogs (e.g., 4-fluorobenzenesulfonyl derivatives) show promise for reduced cytochrome P450 metabolism .

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